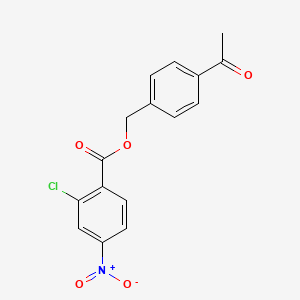
N-(4-methoxyphenyl)-2-quinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-quinolinecarbothioamide, also known as MQC, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. MQC is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, this compound has been shown to possess a range of other biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in the inflammatory response, suggesting that it may have potential anti-inflammatory properties. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide in scientific research is its broad range of biological activities, which makes it a versatile tool for studying a wide range of biological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective and reliable compound for laboratory experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-2-quinolinecarbothioamide. One area of interest is the development of new antitumor drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity compared to existing chemotherapeutic agents. Another area of interest is the study of the potential anti-inflammatory and neuroprotective properties of this compound, which may have implications for the treatment of neurological and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(4-methoxyphenyl)-2-quinolinecarbothioamide can be synthesized via a multistep reaction process, starting from 4-methoxyaniline and 2-chloroquinoline. The reaction involves the formation of an intermediate compound, which is then treated with thioacetamide to yield the final product. The synthesis process has been optimized to produce high yields of pure this compound, making it a cost-effective and reliable method for producing the compound.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. This compound has also been shown to possess antiviral activity against the hepatitis C virus, making it a promising candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)18-17(21)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJBZOIXGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)





